molecular formula C9H19BrO B13648344 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane

1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane

Cat. No.: B13648344
M. Wt: 223.15 g/mol
InChI Key: WYOMUGFFULIOBJ-UHFFFAOYSA-N
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Description

1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a bromine atom attached to a butane backbone, which also contains ethoxymethyl and dimethyl substituents

Preparation Methods

The synthesis of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane typically involves the reaction of 3,3-dimethylbutan-2-ol with ethyl bromide in the presence of a strong acid catalyst. The reaction proceeds via a substitution mechanism where the hydroxyl group is replaced by a bromine atom. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-ethoxymethyl-3,3-dimethylbut-1-ene.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions depending on the reagents and conditions used.

Scientific Research Applications

1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: It can be used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane in chemical reactions typically involves the formation of a carbocation intermediate. This intermediate can then undergo various transformations depending on the reaction conditions. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.

Comparison with Similar Compounds

1-Bromo-2-(ethoxymethyl)-3,3-dimethylbutane can be compared with other similar compounds such as:

    1-Bromo-2-(methoxymethyl)benzene: This compound has a similar structure but with a benzene ring instead of a butane backbone.

    2-Bromo-1-(ethoxymethyl)-1H-imidazole: This compound contains an imidazole ring and is used in different applications compared to this compound.

    1-Bromo-2-(methoxymethoxy)ethane: This compound has a similar functional group arrangement but with different substituents on the carbon chain.

Each of these compounds has unique properties and applications, highlighting the versatility and importance of halogenated organic compounds in scientific research and industry.

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)-3,3-dimethylbutane

InChI

InChI=1S/C9H19BrO/c1-5-11-7-8(6-10)9(2,3)4/h8H,5-7H2,1-4H3

InChI Key

WYOMUGFFULIOBJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CBr)C(C)(C)C

Origin of Product

United States

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